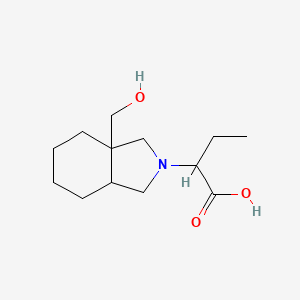
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butanoic acid
Übersicht
Beschreibung
“2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butanoic acid” is a chemical compound with the molecular formula C13H23NO3. It’s available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound isn’t available .Physical and Chemical Properties Analysis
The molecular weight of this compound is 241.33 g/mol. Detailed physical and chemical properties aren’t available .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties Research has detailed novel methods for synthesizing compounds structurally related to 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butanoic acid, emphasizing their chemical properties and potential as intermediates for further chemical transformations. For instance, studies have developed convenient synthesis routes for mitiglinide, a hypoglycemic agent, showcasing the synthesis process of closely related compounds through selective hydrolysis and novel facile routes from octahydro-2H-isoindole derivatives, with significant yields (Huang & Cen, 2007).
Antifungal and Herbicidal Activities Some derivatives have shown unexpected biological activities, such as strong antifungal properties against pathogenic fungi like Phytophthora cactorum, highlighting their potential utility in developing new antifungal agents. However, the same studies found no herbicidal activity in the compounds tested (Zakrzewski & Krawczyk, 2014).
Combustion and Fuel Research Research into butanol isomers, including compounds with similar structural characteristics, has contributed to understanding the combustion chemistry of bio-derived fuels and their potential as alternatives to conventional petroleum-derived fuels. Detailed chemical kinetic models have been developed to describe the unique oxidation features of linear and branched alcohols, enhancing the development of biofuels (Sarathy et al., 2012).
Catalytic Oxidation Processes The catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen has been explored, with certain catalytic systems proving highly efficient. This research indicates potential applications in industrial organic synthesis, offering environmentally friendly alternatives to traditional oxidation processes (Iwahama et al., 2000).
Biocatalysis and Organic Synthesis Studies have also focused on the biocatalytic transesterification reactions, demonstrating high selectivity and efficiency in producing monoacylated products. This work underscores the role of enzymatic processes in achieving regioselectivity and high yields in organic synthesis, pointing towards sustainable chemical manufacturing processes (Kumar et al., 2015).
Eigenschaften
IUPAC Name |
2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-11(12(16)17)14-7-10-5-3-4-6-13(10,8-14)9-15/h10-11,15H,2-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTZTEUWWAYTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2CCCCC2(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


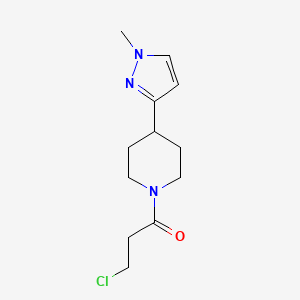
![5-(2-Azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478790.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1478791.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)

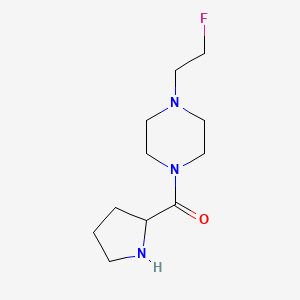
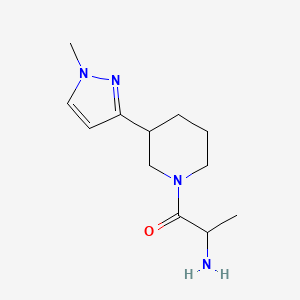
![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)

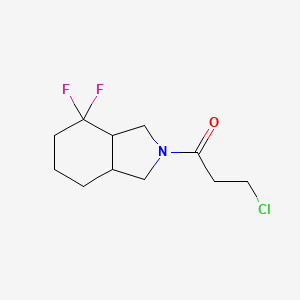

![5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478809.png)
